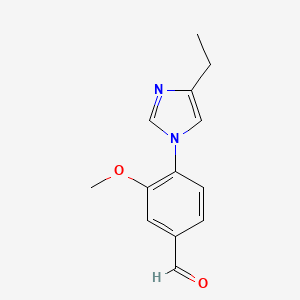
Benzaldehyde, 4-(4-ethyl-1H-imidazol-1-yl)-3-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzaldehyde, 4-(4-ethyl-1H-imidazol-1-yl)-3-methoxy- is a synthetic organic compound that belongs to the class of benzaldehydes. These compounds are characterized by the presence of a benzene ring with an aldehyde group attached. The specific structure of this compound includes additional functional groups such as an ethyl-imidazole and a methoxy group, which can influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 4-(4-ethyl-1H-imidazol-1-yl)-3-methoxy- typically involves multi-step organic reactions. One possible route could be:
Formation of the imidazole ring: Starting from a suitable precursor, the imidazole ring can be synthesized through cyclization reactions.
Introduction of the ethyl group: The ethyl group can be introduced via alkylation reactions.
Attachment of the methoxy group: The methoxy group can be added through methylation reactions.
Formation of the benzaldehyde structure: The final step involves the formation of the benzaldehyde structure, possibly through formylation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The aldehyde group can undergo oxidation to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy and imidazole groups can participate in substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzaldehyde derivatives.
Applications De Recherche Scientifique
Benzaldehyde, 4-(4-ethyl-1H-imidazol-1-yl)-3-methoxy- can have several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for potential pharmacological properties.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of Benzaldehyde, 4-(4-ethyl-1H-imidazol-1-yl)-3-methoxy- would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes: Inhibiting or activating specific enzymes.
Interaction with receptors: Modulating receptor activity.
Pathway modulation: Influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzaldehyde derivatives: Compounds with similar benzaldehyde structures but different functional groups.
Imidazole derivatives: Compounds with imidazole rings but different substituents.
Uniqueness
The unique combination of the ethyl-imidazole and methoxy groups in Benzaldehyde, 4-(4-ethyl-1H-imidazol-1-yl)-3-methoxy- can result in distinct chemical properties and reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C13H14N2O2 |
|---|---|
Poids moléculaire |
230.26 g/mol |
Nom IUPAC |
4-(4-ethylimidazol-1-yl)-3-methoxybenzaldehyde |
InChI |
InChI=1S/C13H14N2O2/c1-3-11-7-15(9-14-11)12-5-4-10(8-16)6-13(12)17-2/h4-9H,3H2,1-2H3 |
Clé InChI |
RJWTUFXPOKOMJS-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CN(C=N1)C2=C(C=C(C=C2)C=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


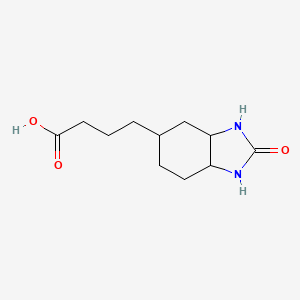
![8-Ethyl-2-(2-hydroxypyrrolidin-1-yl)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B12934127.png)
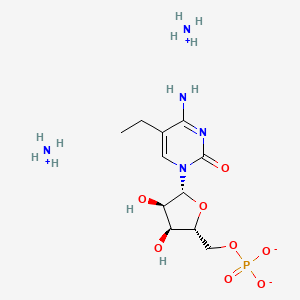
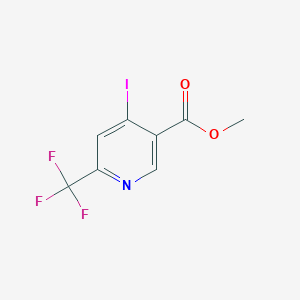

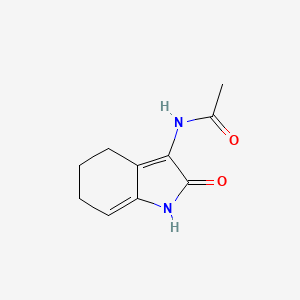
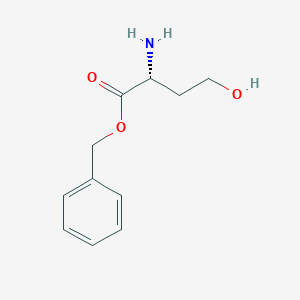
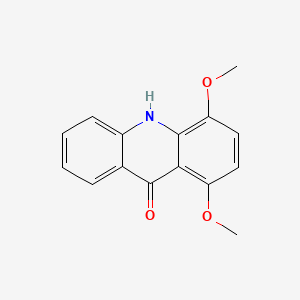

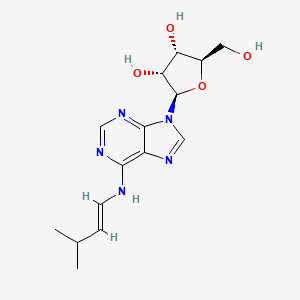

![rel-Ethyl (2S,3R,3aS,6R,7aR)-3-hydroxyoctahydro-1H-2,6-methanopyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12934193.png)
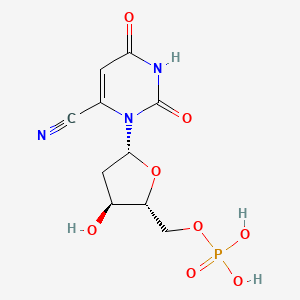
methanol](/img/structure/B12934197.png)
